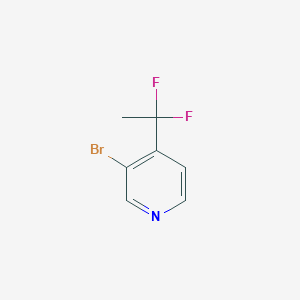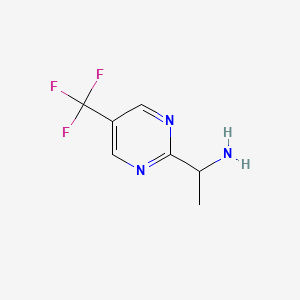
2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one is an organic compound with the molecular formula C8H13BrO. This compound features a bromine atom attached to a carbonyl group, which is further connected to a cyclobutyl ring substituted with two methyl groups. The presence of the bromine atom makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one typically involves the bromination of 1-(3,3-dimethylcyclobutyl)ethan-1-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(3,3-dimethylcyclobutyl)ethanol.
Oxidation: Formation of 2-bromo-1-(3,3-dimethylcyclobutyl)ethanoic acid.
Applications De Recherche Scientifique
2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. These functional groups facilitate various chemical transformations by interacting with nucleophiles and other reactive species. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(3,3-dimethylcyclobutyl)ethanol
- 2-Bromo-1-(3,3-dimethylcyclobutyl)ethanoic acid
- 1-(3,3-Dimethylcyclobutyl)ethan-1-one
Uniqueness
2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom and the cyclobutyl ring makes it a valuable intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C8H13BrO |
|---|---|
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
2-bromo-1-(3,3-dimethylcyclobutyl)ethanone |
InChI |
InChI=1S/C8H13BrO/c1-8(2)3-6(4-8)7(10)5-9/h6H,3-5H2,1-2H3 |
Clé InChI |
ODBPZPYKPXHNJF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)C(=O)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


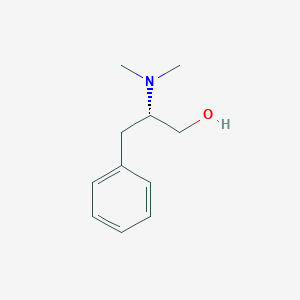
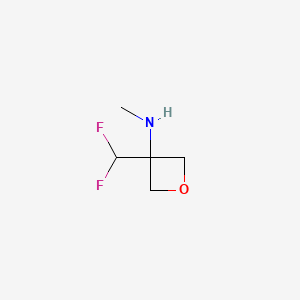

![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)

![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)

![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)
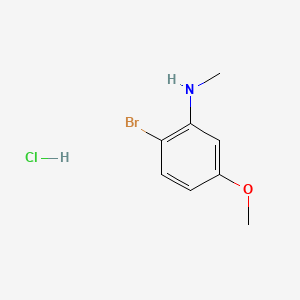
![2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B13473618.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)
